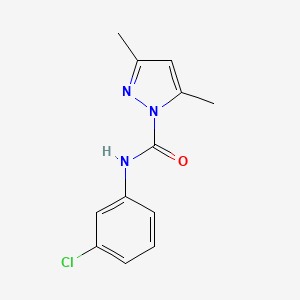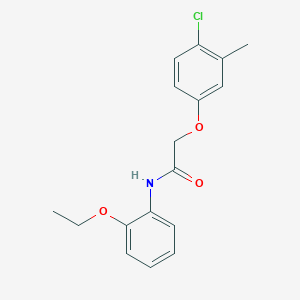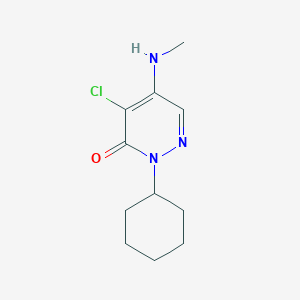
N'-(3-hydroxy-4-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(3-hydroxy-4-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide, also known as HMCB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HMCB belongs to the class of hydrazide derivatives, which have been shown to possess a wide range of pharmacological properties.
Mecanismo De Acción
The mechanism of action of N'-(3-hydroxy-4-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide is not fully understood. However, studies have suggested that this compound exerts its pharmacological effects by inhibiting the activity of key enzymes involved in inflammation, cancer, and tumor growth. This compound has also been shown to activate certain signaling pathways that are involved in regulating glucose metabolism.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been demonstrated to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are key enzymes involved in inflammation. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. Additionally, this compound has been shown to regulate glucose metabolism by activating the AMP-activated protein kinase (AMPK) signaling pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N'-(3-hydroxy-4-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide in lab experiments is its wide range of pharmacological properties. This compound has been shown to possess anti-inflammatory, anti-cancer, and anti-tumor properties, making it a versatile compound for studying various disease states. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with in certain assays.
Direcciones Futuras
There are several future directions for the study of N'-(3-hydroxy-4-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide. One area of research is the development of this compound derivatives with improved pharmacological properties. Another area of research is the investigation of this compound's potential use as an anti-diabetic agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various disease states.
Métodos De Síntesis
The synthesis of N'-(3-hydroxy-4-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with cyclopropanecarbohydrazide in the presence of a catalyst. This reaction results in the formation of this compound as a yellow crystalline solid with a melting point of 182-184°C.
Aplicaciones Científicas De Investigación
N'-(3-hydroxy-4-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-tumor properties. This compound has also been investigated for its potential use as an anti-diabetic agent due to its ability to regulate glucose metabolism.
Propiedades
IUPAC Name |
N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-2-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-23-17-8-7-12(9-16(17)21)11-19-20-18(22)15-10-14(15)13-5-3-2-4-6-13/h2-9,11,14-15,21H,10H2,1H3,(H,20,22)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYPQCFEZKTPFU-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2CC2C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2CC2C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{4-[(4-bromobenzyl)oxy]-3-chlorophenyl}methanol](/img/structure/B5697345.png)
![1-(4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5697352.png)


![4-tert-butyl-N'-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5697372.png)
![3-{[(methylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5697377.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B5697379.png)
![methyl 2-{[(2-biphenylylamino)carbonyl]amino}benzoate](/img/structure/B5697390.png)

![N-[4-(acetylamino)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B5697399.png)



